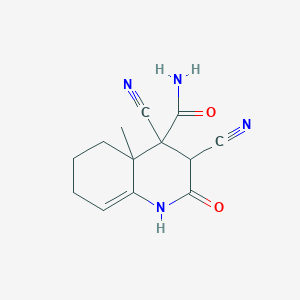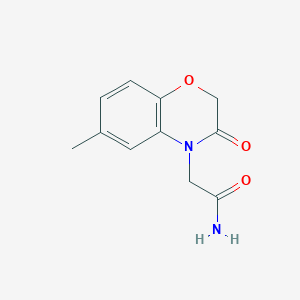
3,4-Dicyano-4a-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dicyano-4a-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-4-carboxamide is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes multiple functional groups such as cyano, oxo, and carboxamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dicyano-4a-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of appropriate precursors to form the quinoline core. This is followed by the introduction of cyano groups through nucleophilic substitution reactions. The final steps often involve the addition of the carboxamide group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, precise temperature control, and the use of catalysts to accelerate the reaction rates. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dicyano-4a-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
3,4-Dicyano-4a-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,4-Dicyano-4a-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-4-carboxamide involves its interaction with specific molecular targets. The cyano and oxo groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may also inhibit or activate specific enzymes or receptors, modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler analog with a similar core structure but lacking the additional functional groups.
4-Hydroxyquinoline: Contains a hydroxyl group, offering different reactivity and biological activity.
2,4-Dicyanoquinoline: Shares the cyano groups but differs in the position and number of functional groups.
Uniqueness
3,4-Dicyano-4a-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H14N4O2 |
|---|---|
Poids moléculaire |
258.28 g/mol |
Nom IUPAC |
3,4-dicyano-4a-methyl-2-oxo-3,5,6,7-tetrahydro-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C13H14N4O2/c1-12-5-3-2-4-9(12)17-10(18)8(6-14)13(12,7-15)11(16)19/h4,8H,2-3,5H2,1H3,(H2,16,19)(H,17,18) |
Clé InChI |
CAZBIEWUMZDLJN-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCC=C1NC(=O)C(C2(C#N)C(=O)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11050667.png)
![6-(1-ethyl-1H-pyrazol-4-yl)-3-[2-(trifluoromethoxy)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050672.png)
![6-(4-chloro-5-methyl-1H-pyrazol-3-yl)-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050674.png)

![4-Methyl-2-[3-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,3-oxazole](/img/structure/B11050676.png)
![1-(4-Methoxybenzyl)-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11050687.png)
![(2E)-2-{[4-(azepan-1-ylmethyl)thiophen-2-yl]methylidene}hydrazinecarboxamide](/img/structure/B11050692.png)
![ethyl [4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B11050699.png)
![7-(4-hydroxy-3,5-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11050706.png)
![[4-(Benzylsulfamoyl)phenoxy]acetate](/img/structure/B11050715.png)
![4-[(4-Fluorophenyl)carbamoyl]-2,3-diphenyl-1,2-oxazolidine-5-carboxylic acid](/img/structure/B11050719.png)

![4-(3-Hydroxyphenyl)-2-phenyl-5-(1,3-thiazol-2-YL)-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-C]pyrazol-6(2H)-one](/img/structure/B11050731.png)